2-(2-Aminopropoxy)acetic acid;hydrochloride
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Overview
Description
“2-(2-Aminopropoxy)acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2361852-29-9 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of “this compound” is 169.61 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 169.61 .Scientific Research Applications
Peptide Synthesis
The 2-(p-diphenyl)-isopropyloxycarbonyl (Dpoc) residue, a related compound, shows promise in the selective protection of α-amino groups in peptide synthesis, particularly when additional acid-labile protecting residues are involved. It demonstrates compatibility with both conventional and solid-phase peptide synthesis methods, indicating potential utility in complex peptide assembly processes without the steric hindrance issues observed with other protecting groups (Sieber & Iselin, 1968).
Metal Complexes with Novel Amino Acid Schiff Base Ligands
The synthesis and characterization of transition metal complexes with novel amino acid Schiff base ligands have been explored. Specifically, the amino acid [1-(aminomethyl)cyclohexyl]acetic acid reacts with 2-hydroxynaphthaldehyde to produce a Schiff base ligand, which exhibits significant xanthine oxidase inhibitory activity. This suggests potential applications in the development of therapeutic agents targeting diseases associated with oxidative stress and free radical pathology (Ikram et al., 2015).
Characterization of Angiotensin-Converting Enzyme Inhibitory Activity
Hydroxyproline-containing oligopeptides, derived from the post-translational hydroxylation of Pro residues, have shown significant angiotensin-converting enzyme (ACE) inhibitory activity. This research indicates the potential of these compounds for hypertension control, suggesting that modifications or analogs of 2-(2-Aminopropoxy)acetic acid; hydrochloride could be relevant in the synthesis or stabilization of similar peptides (Taga et al., 2018).
Chemical and Thermal Cross-Linking of Collagen and Elastin Hydrolysates
Studies on the chemical and thermal cross-linking of collagen and elastin hydrolysates reveal the importance of specific amino acids and their derivatives in modifying the mechanical and thermal properties of these materials. Such modifications can significantly alter material properties, making them suitable for various applications, including biomedical engineering and tissue engineering (Sionkowska et al., 2010).
Safety and Hazards
The safety information for “2-(2-Aminopropoxy)acetic acid;hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 2-(2-Aminopropoxy)acetic acid;hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
Like many other small molecules, it is likely to interact with its targets by binding to specific sites, thereby modulating their activity .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. The effects would depend on the specific targets and pathways that the compound interacts with .
properties
IUPAC Name |
2-(2-aminopropoxy)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-4(6)2-9-3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOSTJMIBAXYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2361852-29-9 |
Source
|
Record name | 2-(2-aminopropoxy)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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